1-(4-Tert-butylphenyl)-2-methylpropan-1-one

Description

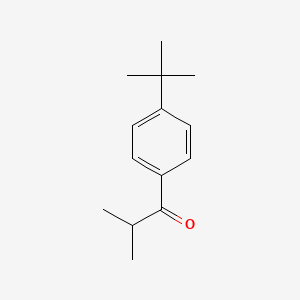

1-(4-Tert-butylphenyl)-2-methylpropan-1-one is a ketone derivative featuring a para-substituted tert-butyl group on the phenyl ring and a methyl group at the β-position of the propanone backbone (C13H18O). Its structure confers unique steric and electronic properties, making it a compound of interest in organic synthesis and materials science. The tert-butyl group enhances hydrophobicity and steric bulk, while the methyl group on the propanone chain influences reactivity and molecular conformation .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSVXJZQVNOLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-Tert-butylphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Tert-butylphenyl)-2-methylpropan-1-one exerts its effects depends on its specific application. In chemical reactions, the tert-butyl group can influence the reactivity of the phenyl ring, making it more or less susceptible to electrophilic attack . In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Research Findings

Reactivity and Stability

- Steric Effects : The tert-butyl group in this compound impedes nucleophilic attacks at the ketone group, slowing reactions like reductions or condensations compared to less hindered analogs (e.g., ethyl-substituted derivatives) .

- Photostability : BMDBM’s dual ketone structure and tert-butyl substitution confer resistance to UV-induced degradation, a property shared to a lesser extent with the target compound .

Biological Activity

1-(4-Tert-butylphenyl)-2-methylpropan-1-one, also known as a ketone derivative, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a phenyl ring, along with a ketone functional group. This unique structure influences its reactivity and interaction with biological molecules.

| Property | Description |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 194.29 g/mol |

| Functional Groups | Ketone, Aromatic |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may exert its effects through:

- Enzyme Modulation: The ketone group can interact with enzyme active sites, potentially altering their activity.

- Receptor Binding: The compound may bind to specific receptors, influencing signal transduction pathways.

- Antioxidant Activity: Similar compounds have shown the ability to scavenge free radicals, suggesting potential antioxidant properties.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Compounds with similar structures have been found to inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Investigations into related amine compounds indicate that they may influence neurotransmitter systems, which could be relevant for treating neurological disorders.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial properties. This activity is particularly important for developing new therapeutic agents against resistant bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cytotoxicity: A study utilizing the BlueScreen assay found that the compound exhibited cytotoxic effects at concentrations above 128 μg/mL, indicating a potential for selective toxicity against certain cell lines .

- Mechanistic Studies: Research has demonstrated that the compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives that might enhance its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.